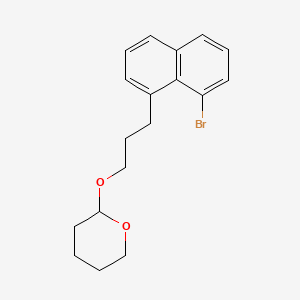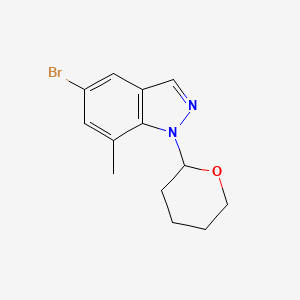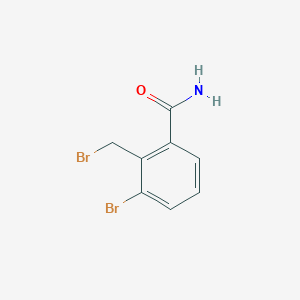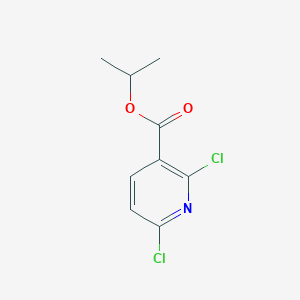
Isopropyl 2,6-dichloronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2,6-dichloronicotinate is an organic compound with the molecular formula C10H9Cl2NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with isopropyl alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2,6-dichloronicotinate typically involves the esterification of 2,6-dichloronicotinic acid with isopropyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Isopropyl 2,6-dichloronicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2,6-dichloronicotinic acid and isopropyl alcohol in the presence of a strong acid or base.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve heating and the use of a solvent, such as ethanol or dimethylformamide.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Oxidation and Reduction: Specific reagents and conditions would vary based on the target product.
Major Products
Substitution Reactions: Products include various substituted nicotinates, depending on the nucleophile used.
Hydrolysis: The major products are 2,6-dichloronicotinic acid and isopropyl alcohol.
Oxidation and Reduction: Products would depend on the specific redox reaction performed.
科学的研究の応用
Isopropyl 2,6-dichloronicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of isopropyl 2,6-dichloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ester group can influence its binding affinity and reactivity. Detailed studies on its molecular pathways are necessary to fully understand its effects.
類似化合物との比較
Similar Compounds
Ethyl 2,6-dichloronicotinate: Similar in structure but with an ethyl ester group instead of isopropyl.
Methyl 2,6-dichloronicotinate: Contains a methyl ester group.
2,6-Dichloronicotinic acid: The parent acid form without esterification.
Uniqueness
Isopropyl 2,6-dichloronicotinate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. Its distinct properties make it suitable for specific applications where other derivatives may not be as effective.
特性
分子式 |
C9H9Cl2NO2 |
|---|---|
分子量 |
234.08 g/mol |
IUPAC名 |
propan-2-yl 2,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(2)14-9(13)6-3-4-7(10)12-8(6)11/h3-5H,1-2H3 |
InChIキー |
ZSEDBQHPMGGWEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=C(N=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


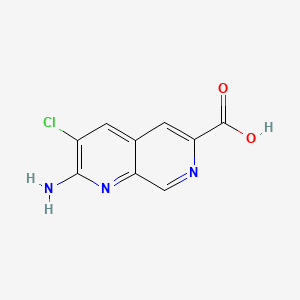
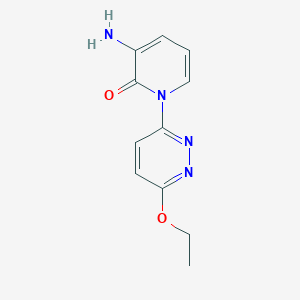
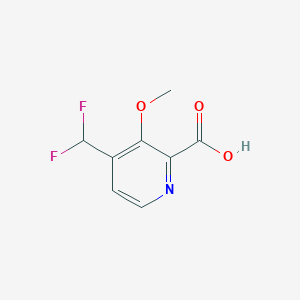

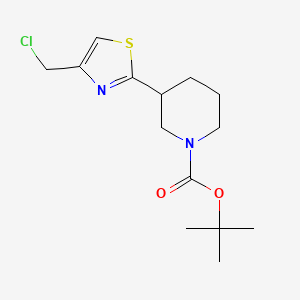

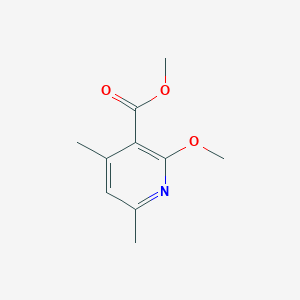
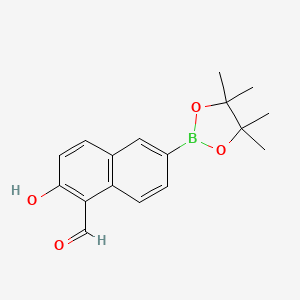
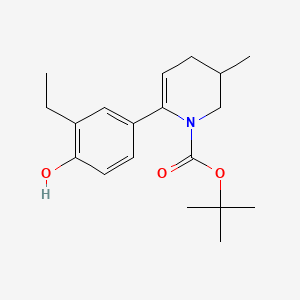

![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
